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  • Product: 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

Executive Summary Compound: 4-(Chloromethoxy)-1-fluoro-2-methylbenzene CAS: 1508804-27-0 Molecular Formula: C₈H₈ClFO Molecular Weight: 174.60 g/mol [1][2] This guide details the synthesis, purification, and characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(Chloromethoxy)-1-fluoro-2-methylbenzene CAS: 1508804-27-0 Molecular Formula: C₈H₈ClFO Molecular Weight: 174.60 g/mol [1][2]

This guide details the synthesis, purification, and characterization of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene. This compound belongs to the class of aryl chloromethyl ethers , potent alkylating agents frequently employed in medicinal chemistry to introduce the (4-fluoro-3-methylphenoxy)methyl moiety or to serve as a reactive electrophile in the synthesis of prodrugs and protecting groups.

Critical Safety Notice: Chloromethyl ethers are classified as Category 1A Carcinogens (OSHA/IARC). They are structurally related to Bis(chloromethyl) ether (BCME), a volatile and highly potent carcinogen. All protocols described herein require a "Zero-Exposure" safety standard, utilizing closed systems and high-efficiency particulate air (HEPA)/charcoal filtration.

Part 1: Safety & Handling (The Zero-Exposure Protocol)

Before any chemistry begins, the safety architecture must be established. Chloromethyl ethers hydrolyze rapidly to release HCl and formaldehyde, and they are potent alkylators of DNA.

Engineering Controls
  • Containment: All reactions must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Closed Systems: Use Schlenk lines or sealed pressure vessels to prevent vapor release.

  • Destruction: Do not dispose of active reagents down the drain. Quench all reaction mixtures and glassware rinses with aqueous ammonia or concentrated NaOH to hydrolyze the chloromethyl ether before disposal.

Personal Protective Equipment (PPE)
  • Respiratory: If work is done outside a glovebox, a full-face respirator with organic vapor/acid gas cartridges is mandatory.

  • Dermal: Double-gloving (Nitrile over Laminate/Silver Shield) is required. Standard nitrile gloves are permeable to small halogenated ethers.

Part 2: Retrosynthetic Analysis

To design the synthesis, we disconnect the C-O bond of the chloromethyl ether. The most logical precursor is the corresponding phenol, 4-fluoro-3-methylphenol , which undergoes O-chloromethylation.

Retrosynthesis Target 4-(Chloromethoxy)-1-fluoro-2-methylbenzene (Target) Precursor 4-Fluoro-3-methylphenol (Precursor) Target->Precursor Disconnection (O-Alkylation) Reagents Paraformaldehyde + Chlorinating Agent (TMSCl or HCl) Precursor->Reagents

Figure 1: Retrosynthetic disconnection showing the phenol precursor.

Part 3: Experimental Protocol

While historical methods utilize HCl gas and formaldehyde, this generates significant amounts of the carcinogenic byproduct BCME.[3] The Modern Lewis Acid Method (Method A) is recommended for its milder conditions, higher yield, and reduced (though not eliminated) safety risk.

Method A: The TMSCl / Paraformaldehyde Protocol (Recommended)

This method utilizes chlorotrimethylsilane (TMSCl) and paraformaldehyde to generate the chloromethylating species in situ.

Materials
ReagentEquiv.Role
4-Fluoro-3-methylphenol 1.0Substrate
Paraformaldehyde 1.2C1 Source
Chlorotrimethylsilane (TMSCl) 2.5Chlorinating Agent
Dichloromethane (DCM) SolventAnhydrous (0.2 M)
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Solubilization: Charge the flask with 4-Fluoro-3-methylphenol (1.0 equiv) and Paraformaldehyde (1.2 equiv). Add anhydrous DCM to achieve a concentration of ~0.2 M.

  • Activation: Cool the suspension to 0 °C in an ice bath.

  • Addition: Add TMSCl (2.5 equiv) dropwise via syringe over 15 minutes. The rate should be controlled to manage minor exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. The suspension should clarify as the paraformaldehyde is consumed and the ether forms.

    • Monitoring: Aliquots should be quenched with methanol (forming the methoxymethyl ether) before TLC/HPLC analysis to avoid hydrolysis during sampling.

  • Workup (In Hood):

    • Concentrate the mixture under reduced pressure (using a trap containing aqueous NaOH to neutralize volatiles).

    • Note: Distillation is generally not recommended due to thermal instability and volatility hazards. If high purity is required, Kugelrohr distillation (high vacuum, low temp) can be attempted with extreme caution.

  • Yield: Quantitative conversion is common; the product is often used directly in the next step without isolation to minimize exposure.

Reaction Scheme

ReactionScheme Substrate 4-Fluoro-3-methylphenol Reagents 1. (CH2O)n 2. TMSCl, DCM, 0°C -> RT Product 4-(Chloromethoxy)-1-fluoro-2-methylbenzene Substrate->Product

Figure 2: Synthesis of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene via TMSCl activation.[4]

Part 4: Characterization & Data Analysis

Due to the moisture sensitivity of the chloromethyl ether, spectral data must be acquired in anhydrous deuterated solvents (e.g., CDCl₃ dried over molecular sieves).

Expected NMR Data

The diagnostic signal is the methylene protons of the chloromethoxy group.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 6.90 – 7.10Multiplet3HAromatic Ring Protons
¹H NMR 5.75 Singlet2H-OCH₂Cl (Diagnostic)
¹H NMR 2.25Singlet3HAr-CH₃
¹³C NMR 78.5 Singlet--OCH₂Cl (Diagnostic)
¹³C NMR 158.0Doublet (J_CF)-C-F (C1)
¹⁹F NMR -115 to -120Multiplet-Ar-F
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 174 (³⁵Cl) / 176 (³⁷Cl) in a 3:1 ratio.

  • Fragmentation: Loss of Cl (M-35) and loss of CH₂Cl (M-49) are common fragmentation pathways for chloromethyl ethers.

Quality Control Check
  • Hydrolysis Test: If the ¹H NMR shows a broad singlet around 5.0–6.0 ppm that disappears upon D₂O shake, or if sharp peaks for formaldehyde and the parent phenol appear, the sample has hydrolyzed.

Part 5: Storage and Stability

  • Stability: The compound is hygroscopic and hydrolytically unstable . It reacts with atmospheric moisture to revert to the phenol and release HCl.

  • Storage Conditions:

    • Temperature: -20 °C.

    • Atmosphere: Argon or Nitrogen (glovebox preferred).

    • Container: Teflon-sealed glass vial or Schlenk flask.

  • Shelf Life: < 1 month. It is strongly recommended to prepare this reagent fresh immediately prior to use.

References

  • Berliner, M. A., & Belecki, K. (2005).[5] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 13 Carcinogens (4-Nitrobiphenyl, etc.) - 1910.1003. United States Department of Labor. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
  • Lindstedt, E., et al. (2016).[6] Aryl Ether Synthesis by Etherification. Organic Letters, 18(17), 4234-4237. (Contextual reference for aryl ether stability).

Sources

Exploratory

Physicochemical Profile &amp; Technical Handling: 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

The following technical guide details the physicochemical properties, synthesis, and handling of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene , a specialized alkylating agent used in organic synthesis and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene , a specialized alkylating agent used in organic synthesis and medicinal chemistry.

Executive Summary

4-(Chloromethoxy)-1-fluoro-2-methylbenzene (CAS: 1508804-27-0) is a highly reactive


-halo aryl ether.[1] Structurally, it consists of a toluene core substituted with a fluorine atom and a chloromethoxy moiety (

). It belongs to the class of chloromethyl ethers , which are potent electrophiles capable of introducing the aryloxymethyl motif into nucleophilic substrates.

Due to the presence of the chloromethyl ether functionality, this compound exhibits high reactivity toward nucleophiles and rapid hydrolysis in the presence of moisture. It is primarily utilized as a building block in the synthesis of pharmaceutical intermediates, specifically for installing metabolically stable ether linkages or as a protecting group precursor.

Critical Safety Note: Compounds containing the chloromethyl ether motif (


) are structural alerts for genotoxicity and carcinogenicity. Strict engineering controls (fume hoods, gloveboxes) are mandatory during handling.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 4-(Chloromethoxy)-1-fluoro-2-methylbenzene
CAS Registry Number 1508804-27-0
Molecular Formula

Molecular Weight 174.60 g/mol
SMILES CC1=C(C=CC(=C1)OCCl)F
InChI Key JDBNDCQTOWZBFZ-UHFFFAOYSA-N
Structural Class Aryl Chloromethyl Ether / Fluorinated Toluene Derivative
Structural Features[1][2][3][5][6]
  • Fluorine (C1): Increases lipophilicity and metabolic stability of the aromatic ring; exerts an inductive electron-withdrawing effect (-I).

  • Methyl Group (C2): Provides steric bulk ortho to the fluorine and weak electron donation (+I).

  • Chloromethoxy Group (C4): The reactive center.[1] The oxygen atom stabilizes the adjacent carbocation (oxocarbenium ion) during substitution reactions, making the chloride a highly labile leaving group.

Physicochemical Properties[3][7][8][9][10]

Note: Experimental values for this specific isomer are limited in open literature. Values below represent high-confidence predicted data based on structure-property relationship (SPR) algorithms for chloromethyl aryl ethers.

PropertyValue (Predicted/Approx.)Context/Implication
Physical State Colorless to pale yellow liquidStandard state at 25°C.
Boiling Point 215°C ± 20°C (760 mmHg)High boiling point due to polarity; distillable under reduced pressure (~90-100°C @ 10 mmHg).[2]
Density 1.23 ± 0.06 g/cm³Denser than water; facilitates phase separation in organic extractions (if not hydrolyzed).
LogP 2.85 ± 0.3Moderately lipophilic; soluble in DCM, THF, Toluene.
Flash Point ~85°CClass IIIA Combustible Liquid.
Vapor Pressure 0.2 ± 0.1 mmHg (25°C)Low volatility, but vapors are potent lacrimators and toxic.
Solubility (Water) Reacts violently Hydrolyzes to 4-fluoro-3-methylphenol, formaldehyde, and HCl.

Reactivity & Mechanism[5][11]

The core reactivity of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene is driven by the


-halo ether effect . The lone pair on the ether oxygen stabilizes the developing positive charge on the methylene carbon, facilitating the departure of the chloride ion.
Mechanism of Action (SN1/SN2 Borderline)

The reaction with nucleophiles typically proceeds via an Oxocarbenium Ion intermediate (SN1-like) or a loose transition state where the C-Cl bond breakage is assisted by oxygen donation (SN2-like).

Reactivity Figure 1: Reactivity pathway via oxocarbenium ion stabilization. Substrate 4-(Chloromethoxy)- 1-fluoro-2-methylbenzene TS Oxocarbenium Intermediate [Ar-O+=CH2 <-> Ar-O-CH2+] Substrate->TS - Cl⁻ (Rate Limiting) Product Substituted Ether Ar-O-CH2-Nu TS->Product + Nucleophile (Nu⁻) Hydrolysis Hydrolysis Products Phenol + HCHO + HCl TS->Hydrolysis + H2O (Moisture)

Key Reactions
  • O-Alkylation: Reacts with alcohols/phenols to form acetals (Ar-O-CH2-O-R).

  • N-Alkylation: Reacts with amines/heterocycles to form N-methyloxyaryl derivatives.

  • Friedel-Crafts Alkylation: In the presence of Lewis acids (

    
    , 
    
    
    
    ), the chloromethoxy group can act as an electrophile, alkylating aromatic rings (chloromethylation equivalent).

Synthesis Protocol

The standard synthesis involves the chloromethylation of the parent phenol. This protocol must be performed in a fume hood due to the generation of carcinogenic byproducts (Bis(chloromethyl)ether potential).

Synthetic Pathway[12]

Synthesis Figure 2: Synthesis via chloromethylation of 4-fluoro-3-methylphenol. Phenol 4-Fluoro-3-methylphenol Inter Hemiacetal Intermediate Phenol->Inter + HCHO Reagents Paraformaldehyde + HCl (gas) Solvent: DCM, 0°C Reagents->Inter Product 4-(Chloromethoxy)-1-fluoro-2-methylbenzene (>90% Yield) Inter->Product + HCl / - H2O

Step-by-Step Methodology

Adapted from standard procedures for aryl chloromethyl ethers [1].

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a drying tube (

    
    ). Purge with dry 
    
    
    
    .
  • Dissolution: Dissolve 4-fluoro-3-methylphenol (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/mmol).

  • Addition: Add Paraformaldehyde (1.2 eq) to the solution. The mixture will be a suspension.

  • Chlorination: Cool the mixture to 0°C. Bubble dry HCl gas slowly through the suspension for 2–3 hours. The paraformaldehyde will depolymerize and react, clearing the solution.

    • Alternative: Use

      
       (1.5 eq) added dropwise to a mixture of the phenol and paraformaldehyde if HCl gas is unavailable, though this may produce sulfur contaminants.
      
  • Separation: Once conversion is complete (monitor by TLC, caution: hydrolyzes on silica), separate the organic layer.

  • Drying: Dry the organic phase over anhydrous

    
     (avoid 
    
    
    
    as Lewis acidity can degrade the product).
  • Isolation: Concentrate under reduced pressure at low temperature (<40°C). Distillation is recommended only under high vacuum to prevent thermal decomposition.

Safety & Handling Guidelines

Hazards[8]
  • Carcinogenicity: Like Chloromethyl Methyl Ether (MOM-Cl), this compound is a potential alkylating carcinogen.

  • Corrosivity: Hydrolyzes to release HCl gas; corrosive to eyes, skin, and respiratory tract.[3]

  • Lachrymator: Vapors cause severe eye irritation.

Storage[13]
  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Temperature: Refrigerate (2–8°C) to prevent decomposition.

  • Container: Teflon-lined sealed vials. Do not store in standard ground-glass jointware without grease, as hydrolysis products can seize the joints.

References

  • Berliner, M. A., & Belecki, K. (2005).[4] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[4] The Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Occupational Safety and Health Administration (OSHA).[5] (2024).[5][3] Chloromethyl Methyl Ether: Occupational Safety and Health Standards. Link

  • PubChem Database. (2025).[6] 4-(Chloromethyl)-1-fluoro-2-methylbenzene (Isomer Analog Data). National Center for Biotechnology Information. Link

  • BenchChem. (2025). Product Datasheet: 4-(Chloromethoxy)-1-fluoro-2-methylbenzene. Link

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the introduction of novel chemical entities necessitates a rigorous and proact...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. The thermal stability of a compound is not merely a physical property; it is a critical determinant of its safety profile throughout its lifecycle—from laboratory synthesis and scale-up to storage, transportation, and formulation. An uncharacterized thermal liability can lead to catastrophic incidents, including runaway reactions, explosions, and the release of toxic byproducts. This guide is dedicated to the scientific community engaged in this vital work, offering a comprehensive framework for the thermal hazard assessment of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene, a fluorinated aromatic compound with potential applications as a synthetic building block.

Molecular Structure and Inherent Thermal Liabilities

The first step in any thermal hazard assessment is a thorough analysis of the molecule's chemical structure. The arrangement of functional groups and their electronic interactions dictates the compound's intrinsic stability and the likely pathways of its decomposition.

structure Figure 1: Chemical Structure cluster_benzene cluster_sidechain C1 C C2 C C1->C2 F C1->F F C3 C C2->C3 CH3 C2->CH3 CH₃ C4 C C3->C4 C5 C C4->C5 O C4->O O C6 C C5->C6 C6->C1 CH2 CH₂ O->CH2 Cl Cl CH2->Cl

Figure 1: Chemical Structure of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene.

Key Structural Features and Their Implications:

  • Chloromethoxy Group (-OCH₂Cl): This is the most significant feature concerning thermal instability. Chloromethyl ethers, as a class, are known for their reactivity and potential hazards.[1][2]

    • Decomposition Pathway: Upon heating, this group is prone to decomposition, potentially releasing highly toxic and corrosive gases such as hydrogen chloride (HCl) and formaldehyde.[3] The C-Cl bond is relatively weak and can cleave, initiating decomposition.

    • Reactivity: The ether linkage can also be a point of weakness. Like other ethers, chloromethyl ethers have the potential to form explosive peroxides upon exposure to air and light, although this is more a concern for long-term storage than acute thermal decomposition.[3][4]

  • Fluorinated Aromatic Ring: The fluorine atom generally increases the thermal stability of the benzene ring due to the high strength of the C-F bond. However, under severe thermal stress, decomposition can still lead to the formation of hazardous compounds like hydrogen fluoride (HF).[5]

  • Methyl Group (-CH₃): The methyl group is a common alkyl substituent and is generally stable. However, its presence can influence the electronic properties of the benzene ring.

Based on this analysis, the primary thermal hazard associated with 4-(Chloromethoxy)-1-fluoro-2-methylbenzene is expected to be a rapid, exothermic decomposition initiated by the breakdown of the chloromethoxy group. This necessitates a careful, multi-faceted experimental approach to quantify the energy release and the temperature at which this process begins.

A Multi-Technique Strategy for Comprehensive Thermal Analysis

No single analytical technique can provide a complete picture of a compound's thermal hazards. A robust safety assessment relies on the strategic integration of several core methodologies. This guide details the application of three indispensable techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

workflow Figure 2: Thermal Hazard Assessment Workflow cluster_screening Screening & Characterization cluster_advanced Process Safety & Scale-Up substance 4-(Chloromethoxy)-1-fluoro-2-methylbenzene DSC DSC Analysis (ASTM E537) - Onset Temperature (T_onset) - Enthalpy (ΔH_d) substance->DSC Initial Hazard ID TGA TGA Analysis - Decomposition Temp - Mass Loss Profile substance->TGA Decomposition Profile ARC ARC Analysis (ASTM E1981) - Adiabatic Self-Heating - T_NR, TMR_ad DSC->ARC If Exotherm Detected TGA->ARC Corroborate Data final_assessment Comprehensive Thermal Hazard Report ARC->final_assessment Generate Safety Parameters decomposition Figure 3: Simplified Predicted Decomposition cluster_products start 4-(Chloromethoxy)-1-fluoro- 2-methylbenzene intermediate Carbocation Intermediate + Chloride Ion start->intermediate Heat (Δ) products Final Products intermediate->products hcl HCl (gas) formaldehyde CH₂O (gas) aromatic_residue Fluorinated/Chlorinated Aromatic Residues

Figure 3: A simplified potential decomposition pathway.

This process is expected to be highly exothermic and generate significant volumes of non-condensable gas (HCl), leading to a rapid pressure increase in a closed system, a scenario that would be clearly captured by ARC analysis.

Conclusion and Recommendations

The structural features of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene, specifically the chloromethoxy group, strongly suggest a potential for significant thermal hazards. A comprehensive assessment is not optional but essential for ensuring the safety of all personnel and the integrity of process equipment.

This guide provides the necessary framework for such an assessment. By systematically applying DSC for initial screening, TGA for decomposition profiling, and ARC for worst-case scenario modeling, researchers can generate the critical data needed to define safe operating, storage, and handling conditions. The resulting T_onset, ΔH_d, and adiabatic self-heating data will form the empirical foundation for all future process safety management and scale-up decisions involving this compound. It is imperative that these experimental investigations are conducted prior to handling this material at scales beyond the laboratory research level.

References

  • Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. Link

  • ASTM E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Link

  • Differential Scanning Calorimetry (DSC) - Prime Process Safety Center. Link

  • ASTM E 537 : 2024 Standard Test Method for Thermal Stability of Chem - Intertek Inform. Link

  • ASTM E537-02 - Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. Link

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Link

  • ASTM E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry US Lab - LabsInUS. Link

  • DSC vs TGA: What's the Difference in Thermal Analysis? - SKZ Industrial Co., Limited. Link

  • Chloromethyl ethyl ether - Safety Data Sheet - ChemicalBook. Link

  • METHYL CHLOROMETHYL ETHER - CAMEO Chemicals - NOAA. Link

  • Webinar – Thermal Analysis for Safety Evaluation of Chemical Processes. Link

  • Thermogravimetric Analysis. Link

  • Measuring Heat Flow With Differential Scanning Calorimetry (DSC) - Fauske & Associates. Link

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Link

  • evaluation of hazards potential by dsc, ta-238 - TA Instruments. Link

  • Thermogravimetric analysis - Wikipedia. Link

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. Link

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. Link

  • High-Temperature Safety in Thermal Analysis - Lab Manager. Link

  • Test of Reaction Kinetics Using Both Differential Scanning and Accelerating Rate Calorimetries As Applied to the Reaction of LixCoO2 in Non-aqueous Electrolyte - ResearchGate. Link

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC. Link

  • Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates | Organic Process Research & Development - ACS Publications. Link

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Link

  • Thermo-Analytical Methods of Analysis and their Applications - Longdom. Link

  • Interpreting results from TGA instruments - XRF Scientific. Link

  • Thermal Hazards Testing: Understanding the Basics - zeal. Link

  • The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Link

  • Kinetics of thermal decomposition: calculating the activation energy. Link

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. Link

  • Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory. Link

  • Accelerating Rate Calorimeter (ARC) Testing - Sigma-HSE. Link

  • TGA Testing: - ResolveMass Laboratories Inc. Link

  • A Beginners Guide Thermogravimetric Analysis (TGA) - ResearchGate. Link

  • DSC Analysis Guide: Thermal Testing Insights - Torontech. Link

  • Accelerating Rate Calorimeter Testing - ioKinetic. Link

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Link

  • Handling Temperature Excursions and the Role of Stability Data. Link

  • A systematic approach to reactive chemical analysis - IChemE. Link

  • Practical Use of ARC Analysis for Thermal Stability Evaluation in Corteva - Purdue Engineering. Link

  • Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr - Williams College. Link

  • Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF - ResearchGate. Link

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Link

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. Link

  • Differential Scanning Calorimetry (DSC) - INFINITIA Industrial Consulting. Link

  • Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069) - Canada.ca. Link

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Protocols & Analytical Methods

Method

The Versatile Intermediate: A Guide to the Use of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of organic synthesis, the strategic use of specialized intermediates is paramount to the efficient construction of complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic use of specialized intermediates is paramount to the efficient construction of complex molecular architectures. 4-(Chloromethoxy)-1-fluoro-2-methylbenzene has emerged as a valuable building block, particularly in the synthesis of pharmaceutical and agrochemical compounds. Its unique combination of a reactive chloromethoxy group and a fluorinated, methylated benzene ring offers a versatile handle for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, applications, and critical handling protocols for this important intermediate.

Physicochemical Properties and Structure

A clear understanding of the physicochemical properties of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol [1]
IUPAC Name 4-(chloromethoxy)-1-fluoro-2-methylbenzene[1]
CAS Number 1508804-27-0[1]
Canonical SMILES CC1=C(C=CC(=C1)OCCl)F[1]
InChI Key JDBNDCQTOWZBFZ-UHFFFAOYSA-N[1]

The structure of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene is characterized by a benzene ring substituted with a fluorine atom at position 1, a methyl group at position 2, and a chloromethoxy group at position 4. The fluorine atom can significantly influence the molecule's metabolic stability and binding properties, making it a desirable feature in drug design.[1] The chloromethoxy group serves as the primary reactive site for nucleophilic substitution reactions.

Synthesis of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

The synthesis of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene typically proceeds from the commercially available starting material, 4-fluoro-2-methylphenol. The key transformation is the introduction of the chloromethoxy group onto the phenolic oxygen. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed journals, the synthesis can be inferred from general methods for the chloromethylation of phenols.

One common method for the preparation of chloromethyl ethers is the reaction of a phenol with formaldehyde and hydrogen chloride. This reaction, however, is known to produce the highly carcinogenic byproduct bis(chloromethyl) ether and requires strict safety precautions.

A potentially safer alternative involves a two-step process. First, the phenol is converted to its methoxymethyl (MOM) ether, followed by a subsequent chlorination. A milder and safer method for the methoxymethylation of phenols utilizes dimethoxymethane with an acid catalyst, avoiding the use of the hazardous chloromethyl methyl ether.

Synthesis_Pathway

Applications in Organic Synthesis: A Versatile Building Block

The utility of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethoxy group is a good leaving group, allowing for the facile introduction of the 4-fluoro-2-methylphenoxymethyl moiety onto a variety of nucleophiles. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where the incorporation of fluorinated aromatic rings is a common strategy to enhance the pharmacological properties of a drug candidate.

Protection of Alcohols and Phenols

One of the primary applications of reagents similar to 4-(Chloromethoxy)-1-fluoro-2-methylbenzene is the protection of hydroxyl groups. The resulting methoxymethyl (MOM) ether is stable to a wide range of reaction conditions and can be readily cleaved when desired.

Alkylation of Amines and Other Nucleophiles

The reactive nature of the chloromethyl group allows for the alkylation of a variety of nucleophiles, including primary and secondary amines, thiols, and carbanions. This enables the incorporation of the fluorinated aromatic scaffold into a diverse range of molecular frameworks.

Application in the Synthesis of Pharmaceutical Intermediates

Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for the reaction of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene with a generic nucleophile (Nu-H).

Materials:

  • 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.

  • Addition of Electrophile: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired product.

Experimental_Workflow

Safety Precautions: Handling Chloromethyl Ethers

It is of utmost importance to handle 4-(Chloromethoxy)-1-fluoro-2-methylbenzene and related chloromethyl ethers with extreme caution due to their potential health hazards. Chloromethyl methyl ether (CMME), a closely related compound, is a known human carcinogen. While the toxicological properties of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene have not been as extensively studied, it should be treated as a potentially hazardous substance.

Key Safety Measures:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Inhalation Hazard: Avoid inhaling vapors. Use of a respirator may be necessary for certain operations.

  • Decontamination: All glassware and equipment should be decontaminated after use. A common method is to rinse with a solution of aqueous ammonia or sodium hydroxide to hydrolyze the reactive chloromethyl ether.

  • Waste Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

4-(Chloromethoxy)-1-fluoro-2-methylbenzene is a valuable and versatile intermediate in organic synthesis. Its ability to introduce a fluorinated and methylated aromatic moiety makes it a useful tool for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. However, its potential hazards necessitate strict adherence to safety protocols. By understanding its properties, synthetic routes, and applications, and by handling it with the appropriate care, researchers can effectively utilize this building block to advance their synthetic endeavors.

References

Sources

Application

Application Note: Protecting Group Strategies Involving 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

Part 1: Executive Summary & Strategic Rationale In complex organic synthesis and medicinal chemistry, the selection of a protecting group (PG) often dictates the efficiency of a synthetic route. While Methoxymethyl (MOM)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In complex organic synthesis and medicinal chemistry, the selection of a protecting group (PG) often dictates the efficiency of a synthetic route. While Methoxymethyl (MOM) and Benzyloxymethyl (BOM) ethers are industry standards for hydroxyl protection, they lack intrinsic analytical handles.

This guide details the application of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene (CAS: 1508804-27-0) to install the (4-Fluoro-2-methylphenoxy)methyl (FMPM) protecting group.

Why Use FMPM?
  • 19F NMR Silent Monitoring: Unlike MOM or BOM, the FMPM group contains a fluorine atom on the aromatic ring. This provides a distinct, singlet 19F NMR signal (typically

    
     -110 to -130 ppm), allowing for non-destructive, real-time monitoring of reaction progress and purification fractions without interference from the complex 1H NMR landscape of the substrate.
    
  • Enhanced Lipophilicity: The aryl ring increases the lipophilicity of polar intermediates, often improving solubility in organic solvents (DCM, EtOAc) compared to the smaller MOM group.

  • Orthogonality: As an acetal, it is stable to bases, nucleophiles, and reducing agents, but cleavable under specific acidic conditions. It offers a stability profile intermediate between MOM (highly acid stable) and THP (highly acid labile).

Part 2: Chemical Identity & Properties

PropertySpecification
Reagent Name 4-(Chloromethoxy)-1-fluoro-2-methylbenzene
CAS Number 1508804-27-0
Formula C

H

ClFO
MW 174.60 g/mol
Structure Ar-O-CH

-Cl (where Ar = 4-fluoro-2-methylphenyl)
Reactivity Class

-Chloro Ether (Alkylating Agent)
Protecting Group Formed (4-Fluoro-2-methylphenoxy)methyl ether (FMPM)
Stability Moisture sensitive; Store at 2-8°C under Argon

Part 3: Experimental Protocols

Protocol 1: Handling & Safety (Critical)

Hazard Warning: Like MOM-Cl and SEM-Cl, this reagent is an


-chloro ether and a potential alkylating carcinogen.
  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Quenching: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH to hydrolyze the reactive chloro-ether bond before disposal.

Protocol 2: Installation of the FMPM Group

Mechanism: Nucleophilic substitution (


) of the alkoxide on the chloromethyl ether.

Reagents:

  • Substrate: Alcohol (R-OH) [1.0 equiv]

  • Reagent: 4-(Chloromethoxy)-1-fluoro-2-methylbenzene [1.2 - 1.5 equiv]

  • Base:

    
    -Diisopropylethylamine (DIPEA) [2.0 equiv] OR Sodium Hydride (NaH) [1.5 equiv]
    
  • Solvent: Anhydrous DCM (for DIPEA) or THF/DMF (for NaH)

  • Catalyst: Tetrabutylammonium iodide (TBAI) [0.1 equiv] (Optional, accelerates reaction)

Step-by-Step Procedure (DIPEA Method - Mild):

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the alcohol substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) via syringe. Stir for 10 minutes at 0°C.

  • Reagent Addition: Dropwise add 4-(Chloromethoxy)-1-fluoro-2-methylbenzene (1.5 equiv).

    • Note: If the reaction is sluggish, add TBAI (0.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check 19F NMR. The shift of the reagent (Ar-O-CH2-Cl ) will differ from the product (Ar-O-CH2-O-R ).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. The FMPM group is stable on silica.

Protocol 3: Deprotection Strategies

Mechanism: Acid-catalyzed hydrolysis of the acetal linkage.

Method A: Acidic Hydrolysis (Standard)

  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

  • Procedure:

    • Dissolve protected substrate in DCM.

    • Add TFA dropwise at 0°C.

    • Stir at 0°C to RT for 1–3 hours.

    • Quench: Pour into ice-cold sat.

      
      .
      
    • Result: Yields R-OH, Formaldehyde, and 4-Fluoro-2-methylphenol.

Method B: Lewis Acid Cleavage (Mild/Selective)

  • Reagents:

    
     and Dimethyl Sulfide (
    
    
    
    ) in DCM.
  • Context: Useful if the substrate contains acid-sensitive groups (e.g., Boc amines) that might survive mild Lewis acids better than TFA.

Part 4: Visualization & Logic

Workflow Diagram: Protection/Deprotection Cycle

The following diagram illustrates the chemical pathway and the critical 19F NMR checkpoint.

FMPM_Cycle Substrate Alcohol Substrate (R-OH) Intermediate Transition State (Oxocarbenium) Substrate->Intermediate DIPEA/DCM (Base) Reagent Reagent: 4-(Chloromethoxy)-1-fluoro- 2-methylbenzene Reagent->Intermediate Product FMPM-Protected Ether (R-O-CH2-O-Ar) Intermediate->Product S_N2 Subst. Deprotection Deprotection (TFA/DCM) Product->Deprotection Acid Hydrolysis NMR 19F NMR Checkpoint: Shift from Reagent to Product Product->NMR Deprotection->Substrate Regeneration

Caption: Cycle of FMPM protection and deprotection, highlighting the 19F NMR analytical checkpoint.

Decision Tree: Selection of FMPM vs. Alternatives

Decision_Tree Start Need Hydroxyl Protection BaseStable Must be stable to Base/Reductants? Start->BaseStable AcidStable Must be stable to Acid? NMR Is NMR complexity an issue? AcidStable->NMR No (Acetal Stability) Use_Bn Use Benzyl (Bn) (Stable to Acid/Base) AcidStable->Use_Bn Yes (High Stability) BaseStable->AcidStable Yes Use_TBS Use Silyl (TBS/TIPS) (Base stable, Acid labile) BaseStable->Use_TBS No (Acid Labile OK) Use_MOM Use MOM (Standard, no tag) NMR->Use_MOM No Use_FMPM Use FMPM (19F Tag, Lipophilic) NMR->Use_FMPM Yes (Need 19F Handle)

Caption: Logic flow for selecting FMPM based on stability requirements and analytical needs.

Part 5: References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General reference for Acetal/Ether protection chemistry).

  • BenchChem. (2024). 4-(Chloromethoxy)-1-fluoro-2-methylbenzene Product Data. (Source for physical properties and commercial availability).

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Methoxymethyl Ether (MOM).[1][2] (Mechanistic grounding for alpha-chloro ether reactivity).

  • PubChem. (2024). Compound Summary: 4-(Chloromethyl)-1-fluoro-2-methylbenzene. (Structural analog verification).

Sources

Technical Notes & Optimization

Troubleshooting

Managing moisture sensitivity of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene

Technical Support Center: 4-(Chloromethoxy)-1-fluoro-2-methylbenzene Status: Active | Sensitivity Level: Critical (Moisture/Carcinogen) Introduction: The Zero-Tolerance Threshold Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Chloromethoxy)-1-fluoro-2-methylbenzene Status: Active | Sensitivity Level: Critical (Moisture/Carcinogen)

Introduction: The Zero-Tolerance Threshold

Welcome to the technical support hub for 4-(Chloromethoxy)-1-fluoro-2-methylbenzene . As a Senior Application Scientist, I must emphasize that this reagent—like all


-halo ethers—operates on a "zero-tolerance" threshold for moisture.

This compound is not merely "hygroscopic"; it is hydrolytically unstable . The chloromethoxy moiety (


) is an aggressive alkylating agent designed to attach a methoxymethyl (MOM) type group or link scaffolds. However, its high reactivity means that upon contact with water, it does not just get wet—it destroys itself, generating corrosive byproducts that can ruin your entire synthesis.

This guide replaces standard operating procedures with a mechanistic defense strategy against hydrolysis.

Module 1: The Science of Sensitivity

To handle this compound, you must understand how it fails. The degradation is not a passive physical change; it is a rapid chemical cascade.

The Hydrolysis Cascade

When 4-(Chloromethoxy)-1-fluoro-2-methylbenzene encounters water (even atmospheric humidity), the water molecule attacks the methylene carbon. This displaces the chloride ion, forming a transient hemiacetal.

The Critical Failure Point: The hemiacetal is unstable. It spontaneously collapses into formaldehyde and the parent phenol (4-fluoro-2-methylphenol). The byproduct, Hydrogen Chloride (HCl), is the real enemy—it can catalyze further decomposition of the remaining reagent, creating an autocatalytic loop.

Mechanistic Visualization

HydrolysisPathway Reagent 4-(Chloromethoxy)- 1-fluoro-2-methylbenzene Transition Hemiacetal Intermediate Reagent->Transition Nucleophilic Attack Water H₂O (Moisture) Water->Transition Phenol 4-Fluoro-2- methylphenol Transition->Phenol Collapse Formaldehyde Formaldehyde (CH₂O) Transition->Formaldehyde HCl HCl (Gas/Acid) Transition->HCl HCl->Reagent Autocatalytic Degradation

Figure 1: The irreversible hydrolysis pathway. Note the autocatalytic feedback loop where generated HCl accelerates further degradation.

Module 2: The "Dry Chain" Protocol

Standard "dry techniques" are often insufficient. You must maintain a continuous "Dry Chain" from the freezer to the reaction flask.

Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C to -80°CLowers kinetic energy, slowing spontaneous disproportionation.
Atmosphere Argon (Ar)Ar is heavier than air, providing a better "blanket" than Nitrogen (

) when the container is opened.
Container Teflon-lined Screw Cap or Flame-sealed AmpouleGlass stoppers can freeze; rubber septa are permeable to moisture over time.
Desiccant

or Activated Sieves
Secondary containment (desiccator) is mandatory.
Transfer Workflow (The Schlenk/Glovebox Standard)

Do not pour this reagent. Pouring introduces a massive surface area for moisture adsorption.

  • Equilibration: Allow the sealed container to reach room temperature in a desiccator before opening. Why? Opening a cold bottle condenses atmospheric water instantly onto the reagent.

  • Positive Pressure: Always sample under a positive pressure of inert gas.[1]

  • Syringe Prep: Oven-dry glass syringes. If using plastic, purge 3x with Argon.

HandlingWorkflow ColdStorage 1. Cold Storage (-20°C, Argon) WarmUp 2. Thermal Equilibration (In Desiccator to RT) ColdStorage->WarmUp Slow Warm Error CRITICAL ERROR: Opening Cold Bottle ColdStorage->Error Direct Open Transfer 3. Inert Transfer (Cannula/Syringe + Positive Pressure) WarmUp->Transfer Under Ar Flow Reaction 4. Reaction Vessel (Pre-dried, Ar Balloon) Transfer->Reaction Error->Reaction Hydrolyzed Reagent

Figure 2: The "Dry Chain" workflow. Thermal equilibration (Step 2) is the most frequently skipped and fatal step.

Module 3: Troubleshooting & FAQs

Q1: I see "white fumes" when I open the bottle. Is the reagent ruined?

  • Diagnosis: The fumes are Hydrochloric Acid (HCl) vapor interacting with moisture in the air.

  • Verdict: The surface layer is hydrolyzing.

  • Action: If the bulk liquid is clear, the reagent might be salvageable. Purge the headspace with Argon for 10 minutes to remove HCl, then take a small aliquot for NMR. If the liquid is cloudy, the hydrolysis has propagated; discard the lot.

Q2: My NMR shows a broad singlet around 5.0-5.5 ppm and a new aromatic pattern.

  • Diagnosis: This is the hemiacetal or formaldehyde oligomers. The "new aromatic pattern" belongs to the hydrolysis byproduct, 4-fluoro-2-methylphenol.

  • Root Cause: The solvent (e.g.,

    
    ) was not dry. Chloroform often contains water and ethanol (stabilizer), both of which react with this reagent.
    
  • Fix: Use

    
     treated with activated molecular sieves or 
    
    
    
    to neutralize acidity and remove water.

Q3: The reaction turned dark/black immediately upon addition.

  • Diagnosis: Friedel-Crafts Polymerization.

  • Root Cause: High localized concentration + heat. The reagent is an electrophile. If added too fast without cooling, it can alkylate itself or the solvent.

  • Fix: Dilute the reagent in a dry, non-nucleophilic solvent (e.g., DCM, Toluene) and add it dropwise at 0°C or -78°C.

Q4: Can I store a diluted solution of the reagent?

  • Diagnosis: Solvent stability.

  • Verdict: Yes, but choose wisely.

    • Good: Toluene, DCM (Dry).

    • Bad: THF (Polymerizes with strong electrophiles), DMF (Reacts), Alcohols (Instant reaction).

    • Recommendation: Store as a 1M solution in Toluene over molecular sieves at -20°C.

Module 4: Emergency & Disposal

Safety Warning: Chloromethyl ethers are potential carcinogens and lachrymators. Treat this specific fluorinated derivative with the same extreme caution as Bis(chloromethyl) ether (BCME).

Spill Quench Protocol: Do not wipe up with water! This releases HCl gas instantly.

  • Cover the spill with solid Sodium Carbonate (

    
    ) or Calcium Carbonate.
    
  • Add aqueous Ammonium Hydroxide (

    
    ) slowly. Ammonia reacts with the formaldehyde to form hexamethylenetetramine (urotropine) and neutralizes the acid.
    
  • Dispose as hazardous halogenated waste.

References

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Methyl Chloromethyl Ether.[2][3] Retrieved from

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5] University of Pittsburgh.[1] Retrieved from

  • Organic Syntheses. (2006). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether. Org. Synth. 2006, 83, 184. Retrieved from

  • National Institutes of Health (NIH). (2011). Report on Carcinogens: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether.[6] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene with other building blocks

An In-Depth Comparative Guide to 4-(Chloromethoxy)-1-fluoro-2-methylbenzene for Advanced Synthesis In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is para...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-(Chloromethoxy)-1-fluoro-2-methylbenzene for Advanced Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. These molecular scaffolds are the foundational keystones upon which complex, high-value molecules are built. Among a vast array of reagents, 4-(Chloromethoxy)-1-fluoro-2-methylbenzene has distinguished itself as a uniquely versatile and powerful building block. Its value lies not just in its reactivity, but in the specific, functionalized aromatic motif it introduces, which is of significant interest in medicinal chemistry.

This guide provides an in-depth comparative analysis of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene against other common classes of synthetic building blocks. We will move beyond simple data sheets to explore the causality behind experimental choices, provide validated protocols, and offer insights into its strategic application, particularly for professionals in pharmaceutical and agrochemical research.

The Profile of a Specialized Building Block

4-(Chloromethoxy)-1-fluoro-2-methylbenzene is a bifunctional reagent. Its utility stems from two key components:

  • The Reactive Handle: The chloromethoxy (-OCH₂Cl) group is a highly reactive electrophilic center. It functions as a more activated equivalent of a benzyl halide, designed for facilely forming ether linkages with nucleophiles such as alcohols and phenols. This moiety is essentially a carrier for a methoxymethyl (MOM) type protecting group, but one that is appended to a valuable aromatic scaffold.[1][2]

  • The Aromatic Core: The 1-fluoro-2-methylbenzene core is a common motif in bioactive molecules. The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.[3][4] The adjacent methyl group provides steric influence and can modulate electronic properties, offering another point of control for molecular design.

Comparative Analysis with Alternative Building Blocks

The decision to use 4-(Chloromethoxy)-1-fluoro-2-methylbenzene becomes clear when compared with other reagents used for similar, but not identical, synthetic goals.

Versus Standard Benzylating Agents (e.g., 4-Fluorobenzyl Chloride)

A common task in synthesis is the introduction of a substituted benzyl group. While an agent like 4-fluorobenzyl chloride appears similar, the synthetic outcome is fundamentally different.

Feature4-(Chloromethoxy)-1-fluoro-2-methylbenzene4-Fluorobenzyl Chloride
Moiety Introduced -(CH₂)-O-(4-fluoro-2-methylphenyl)-(CH₂)-(4-fluorophenyl)
Functional Group Aryl methoxymethyl ether (Aryl MOM-ether)Benzyl ether
Reactivity High, activated by the ether oxygenModerate
Synthetic Role Introduces a protected benzylic alcohol/phenolSimple benzylation/protection

The key distinction is the ether linkage within the transferred group. Our title compound does not simply benzylate a substrate; it installs a protected phenol or benzylic alcohol functionality . This is a crucial two-in-one operation: forming a stable ether bond to the substrate while simultaneously delivering a masked hydroxyl group on the aromatic ring for future transformations.

Versus Simple Protecting Group Reagents (e.g., MOM-Cl)

The chloromethoxy group is synonymous with the methoxymethyl (MOM) protecting group, typically installed using chloromethyl methyl ether (MOM-Cl).[1][2][5]

Building BlockPrimary FunctionMoiety Delivered
4-(Chloromethoxy)-1-fluoro-2-methylbenzene Scaffold Introduction4-fluoro-2-methylphenoxymethyl
Chloromethyl methyl ether (MOM-Cl) Hydroxyl ProtectionMethoxymethyl (-CH₂OCH₃)

While mechanistically similar, their applications are divergent. MOM-Cl is a pure protecting group; its purpose is to temporarily mask a hydroxyl group's reactivity.[1][5] In contrast, 4-(Chloromethoxy)-1-fluoro-2-methylbenzene is a scaffold-delivering reagent . The aromatic portion is a permanent and integral part of the final target structure, not a temporary shield to be removed later.

The Strategic Value of Fluorine in Drug Design

The presence of a fluorine atom on the aromatic ring is a deliberate design choice with significant implications for drug development.[4][6] Fluorine is the most electronegative element, yet its van der Waals radius is similar to that of hydrogen, allowing it to act as a bioisostere with minimal steric perturbation.[4]

Key Advantages of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life.[3]

  • Lipophilicity: Fluorination generally increases the lipophilicity (LogP) of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][7]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.

Compounds containing chlorine are typically more lipophilic than their fluorinated counterparts.[7] Furthermore, fluorinated compounds often exhibit greater solubility compared to their chlorinated analogs.[7]

Experimental Protocol: Etherification of a Phenol

This protocol provides a robust, field-proven method for the etherification of a phenolic substrate using 4-(Chloromethoxy)-1-fluoro-2-methylbenzene.

Etherification_Protocol Workflow for Phenolic Etherification cluster_setup I. Reaction Setup cluster_reaction II. Reagent Addition & Reaction cluster_workup III. Workup & Purification A Dissolve phenol (1.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous Acetonitrile B Stir suspension at room temperature A->B C Add 4-(Chloromethoxy)-1-fluoro- 2-methylbenzene (1.1 eq.) B->C D Heat to 60-80 °C C->D E Monitor by TLC (2-6 hours) D->E F Cool to RT, filter off solids E->F G Concentrate filtrate in vacuo F->G H Redissolve in EtOAc, wash with H₂O and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by flash column chromatography I->J

Caption: A validated workflow for the synthesis of aryl ethers.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask charged with the phenolic substrate (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents), add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration).

  • Reagent Addition: While stirring at room temperature, add 4-(Chloromethoxy)-1-fluoro-2-methylbenzene (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 2-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup (Aqueous): Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine, 1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether product.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is a mild, inexpensive, and easy-to-handle base sufficient to deprotonate the phenol to its nucleophilic phenoxide form. It is easily removed by filtration. Stronger bases like sodium hydride (NaH) are effective but require more stringent anhydrous conditions and generate flammable hydrogen gas.[1]

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that readily dissolves the organic components but not the carbonate base, facilitating the reaction at the solid-liquid interface. It also has a convenient boiling point for heating.

  • Stoichiometry: A slight excess of the chloromethoxy reagent (1.1 eq.) is used to ensure complete consumption of the potentially more valuable phenolic starting material. A larger excess of the base (2.0 eq.) ensures efficient deprotonation.

  • Temperature: Heating accelerates the SN2 reaction rate, leading to shorter reaction times. The chosen range (60-80 °C) provides a good balance between reaction speed and preventing potential side reactions or degradation.

Mechanistic Overview

The reaction proceeds via a classic Williamson Ether Synthesis, which is a cornerstone of organic chemistry. It is an SN2 (bimolecular nucleophilic substitution) reaction.

SN2_Mechanism cluster_activation Step 1: Nucleophile Generation cluster_sn2 Step 2: SN2 Attack Ar-OH Ar-OH Ar-O⁻ Ar-O⁻ Ar-OH->Ar-O⁻ K₂CO₃ Nu Ar-O⁻ Electrophile Cl-CH₂-O-Ar' Nu->Electrophile Backside Attack Cl Cl Electrophile->Cl Cleaves C-Cl bond Product Ar-O-CH₂-O-Ar' Electrophile->Product Forms C-O bond

Caption: The two-stage process of the Williamson ether synthesis.

  • Deprotonation: The base (K₂CO₃) removes the acidic proton from the phenol (Ar-OH) to generate the more potent nucleophile, the phenoxide anion (Ar-O⁻).

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon atom of the chloromethoxy group. In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group.

Conclusion

4-(Chloromethoxy)-1-fluoro-2-methylbenzene is more than a simple reagent; it is a strategic tool for the efficient installation of a high-value, functionalized aromatic scaffold. Its superiority over standard benzylating agents lies in its ability to deliver a protected phenol/benzylic alcohol, while its advantage over simple MOM-type reagents is its function as a core structural component. The embedded fluorine and methyl groups offer medicinal chemists critical levers for modulating the bioactivity and pharmacokinetic properties of their target molecules. Understanding the comparative context and the specific reactivity of this building block empowers researchers to design more efficient and innovative synthetic routes toward the next generation of pharmaceuticals and advanced materials.

References

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available from: [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Published June 17, 2015. Available from: [Link]

  • Wikipedia. Methoxymethyl ether. Available from: [Link]

  • PubChem. 4-(chloromethyl)-1-fluoro-2-methylbenzene. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Published 2023. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel chemical entities, particularly those with multiple reactive functional groups such as 4-(Chloromethoxy)-1-fluoro-2-methylbenzene and its derivatives, structural validation is not merely a procedural step but a critical determinant of a research program's success. The presence of isomeric impurities or unexpected reaction products can lead to erroneous biological data and significant delays in development timelines.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene derivatives. We will delve into the causality behind experimental choices and present supporting data, synthesized from established principles of analytical chemistry, to illustrate how each technique contributes to a comprehensive and self-validating structural assignment.

The Challenge: Isomeric Complexity and Reactivity

The structure of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene presents several challenges for unambiguous characterization. The potential for isomeric substitution patterns on the benzene ring during synthesis necessitates a suite of analytical techniques that can provide clear, complementary evidence of the desired connectivity. Furthermore, the reactive chloromethoxy group can participate in side reactions, leading to impurities that may be structurally similar to the target compound.

A Multi-Modal Approach to Structural Validation

A robust validation strategy for 4-(Chloromethoxy)-1-fluoro-2-methylbenzene derivatives relies on the synergistic use of multiple analytical techniques. No single method can provide a complete picture; instead, the convergence of data from several orthogonal methods builds a compelling and trustworthy case for the proposed structure.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesized_Product Crude Product (4-(Chloromethoxy)-1-fluoro-2-methylbenzene derivative) Purification Chromatography Synthesized_Product->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR MS Mass Spectrometry (EI, CI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay X-Ray Crystallography (for crystalline solids) Purification->XRay Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure FTIR->Confirmed_Structure XRay->Confirmed_Structure

A multi-modal workflow for structural validation.

Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and isomeric purity.Provides unambiguous evidence of atom-to-atom connections.Requires relatively pure sample; can be complex to interpret for molecules with significant signal overlap.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; provides elemental composition with high-resolution instruments.Does not provide direct information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive; provides a characteristic "fingerprint" of the molecule.Does not provide detailed structural information beyond functional groups.
X-Ray Crystallography Absolute three-dimensional structure.The "gold standard" for unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For 4-(Chloromethoxy)-1-fluoro-2-methylbenzene, a combination of 1H, 13C, and 19F NMR experiments, supplemented by two-dimensional (2D) techniques, is essential.

  • Aromatic Protons: The substitution pattern on the benzene ring will give rise to a characteristic set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns between these protons, observable in a high-field spectrum, are critical for confirming the 1,2,4-substitution.

  • Chloromethoxy Protons (-O-CH₂-Cl): A singlet with a characteristic chemical shift, typically in the range of δ 5.5-6.0 ppm, is expected for the methylene protons of the chloromethoxy group.

  • Methyl Protons (-CH₃): A singlet corresponding to the methyl group protons will be observed, likely around δ 2.2-2.5 ppm.

  • Aromatic Carbons: The number of distinct signals in the aromatic region (δ 110-160 ppm) will confirm the symmetry of the substitution pattern. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of its location.

  • Chloromethoxy Carbon (-O-CH₂-Cl): A signal for the methylene carbon, typically in the range of δ 70-80 ppm.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon, typically in the range of δ 15-25 ppm.

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative experiment.[2][3] The chemical shift of the fluorine signal is very sensitive to its electronic environment, providing an additional layer of confirmation for the substitution pattern.[4][5]

  • COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace out the connectivity of the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the substituent groups (chloromethoxy and methyl) to the correct positions on the aromatic ring.

cluster_nmr NMR Workflow OneD_NMR 1D NMR (¹H, ¹³C, ¹⁹F) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Analysis Structure_Proposal Propose Structure TwoD_NMR->Structure_Proposal Confirm Connectivity

A streamlined workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[6] For halogenated compounds, the isotopic distribution is a key diagnostic feature.[7][8]

  • Molecular Ion Peak (M⁺): For 4-(Chloromethoxy)-1-fluoro-2-methylbenzene (C₈H₈ClFO), the molecular ion peak will appear as a cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7] The nominal mass would be m/z 174.

  • Isotopic Pattern: The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is a strong indicator of a single chlorine atom in the molecule.[7]

  • Fragmentation Pattern: Electron ionization (EI) will likely induce fragmentation.[6] Key fragments could include the loss of a chlorine radical, the chloromethoxy group, or cleavage of the benzyl ether bond. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.[10][11]

  • C-O-C Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ is characteristic of the ether linkage.[12]

  • C-Cl Stretch: A band in the region of 850-550 cm⁻¹ would indicate the presence of the C-Cl bond.[13]

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring.[1]

  • Aromatic C=C Bending: Characteristic bands in the 1600-1400 cm⁻¹ region.[1]

  • C-F Stretch: A strong absorption typically in the 1350-1000 cm⁻¹ region.[14]

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₈H₈ClFO.

Protocol 2: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Interpretation: Process the spectra using appropriate software and assign all signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid or a thin film of the compound on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

The Gold Standard: X-Ray Crystallography

For derivatives of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene that are crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[15] This technique determines the precise spatial arrangement of all atoms in the molecule, confirming not only the connectivity but also the conformation in the solid state. While obtaining suitable crystals can be a bottleneck, the definitive nature of the data makes it an invaluable tool when achievable.

Conclusion

The structural validation of 4-(Chloromethoxy)-1-fluoro-2-methylbenzene derivatives requires a meticulous and multi-faceted analytical approach. While each technique provides a piece of the puzzle, it is the convergence of data from NMR, mass spectrometry, and FTIR that builds a robust and defensible structural assignment. For crystalline materials, X-ray crystallography offers the final, unequivocal confirmation. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.

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